molecular formula C14H11N3OS B11493049 N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide

N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide

Cat. No.: B11493049
M. Wt: 269.32 g/mol
InChI Key: UZSNDWZSQHFYCN-UHFFFAOYSA-N
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Description

N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a heterocyclic compound that belongs to the class of thiadiazolo-pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot reaction . The obtained derivatives are then oxidized using copper (II) chloride, which removes two hydrogen atoms and induces cyclization to form the desired thiadiazolo-pyridine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity . Additionally, the compound can inhibit certain enzymes, leading to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is unique due to its specific structural features, such as the thiadiazolo-pyridine ring and the presence of a methyl group at the 7-position.

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

N-(7-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide

InChI

InChI=1S/C14H11N3OS/c1-10-7-8-17-12(9-10)15-14(19-17)16-13(18)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

UZSNDWZSQHFYCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=O)C3=CC=CC=C3)SN2C=C1

Origin of Product

United States

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